molecular formula C9H10N2O2 B1194083 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- CAS No. 6339-38-4

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Cat. No. B1194083
Key on ui cas rn: 6339-38-4
M. Wt: 178.19 g/mol
InChI Key: KLNRUMOPNATILS-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

1-(Methyloxy)-2,4-pentanedione (9.51 g, 73.12 mmol) and cyanoacetamide (6.17 g, 73.12 mmol) were dissolved in EtOH (76 mL) and heated until homogenous (ca. 75° C.). Piperidine (6.25 g, 73.12 mmol) was added and the reaction mixture heated at reflux for 20 mins, followed by cooling to room temperature. The contents were filtered to give a solid which was suspended in 140 mL water and stirred vigorously for 20 min. The heterogenous mixture was filtered to afford 6-methyl-4-[(methyloxy)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (7.8 g, 65.6%). LCMS MH+=179.0 1H NMR (400 MHz, DMSO-d6) δ 12.47 (br s, 1H), 6.26 (s, 1H), 4.40 (s, 2H), 3.29 (s, 3H), 2.25 (s, 3H).
Quantity
9.51 g
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6](=O)[CH3:7].[C:10]([CH2:12][C:13]([NH2:15])=[O:14])#[N:11].N1CCCCC1>CCO.O>[CH3:7][C:6]1[NH:15][C:13](=[O:14])[C:12]([C:10]#[N:11])=[C:4]([CH2:3][O:2][CH3:1])[CH:5]=1

Inputs

Step One
Name
Quantity
9.51 g
Type
reactant
Smiles
COCC(CC(C)=O)=O
Name
Quantity
6.17 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
76 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 mins
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The contents were filtered
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
The heterogenous mixture was filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC(=C(C(N1)=O)C#N)COC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 65.6%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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